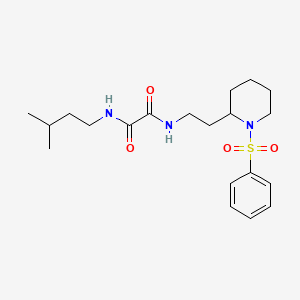

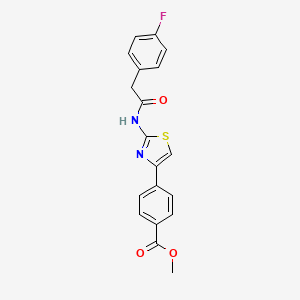

3-(2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

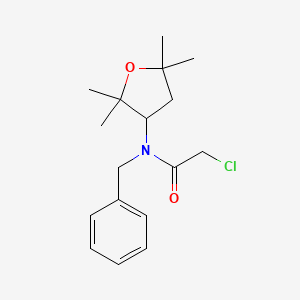

The compound is a complex organic molecule with multiple functional groups. It contains a isobenzofuran backbone, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This backbone is substituted with various groups including a 4-hydroxy-3,5-diiodophenyl group and a 2-oxoethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the isobenzofuran backbone. The presence of iodine atoms would also add to the complexity as iodine is a heavy atom that can participate in various types of bonding .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the hydroxy group, for example, could make it susceptible to reactions such as esterification or etherification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of iodine atoms and the isobenzofuran backbone could influence properties such as its solubility, melting point, and reactivity .Scientific Research Applications

Synthetic Methods and Derivatives Creation

Research has extensively explored synthetic methods for creating various derivatives of isobenzofurans, which share structural similarities with the compound . For instance, studies have detailed the acylation of benzofurans and the synthesis of furoisoflavones, demonstrating the versatility of these compounds in synthetic organic chemistry (Kawase, Nanbu, & Miyoshi, 1968). Another study focused on the synthesis of sesamol derivatives, further highlighting the compound's role in producing pharmacologically interesting structures (Fukui, Nakayama, & Tanaka, 1969).

Biological Activities and Applications

Further research delves into the biological activities of derivatives, exploring their potential as central nervous system (CNS) active compounds. For example, the synthesis and properties of dimethylaminomethylene phthalides have been investigated, indicating the utility of these derivatives in studying CNS activities (Clarke, Kasum, Prager, & War, 1983). Additionally, derivatives have been studied for their antitumor activity and interaction with topoisomerase I, suggesting potential applications in cancer research (Singh et al., 2003).

Advanced Synthetic Applications

The creation and manipulation of the benzofuran ring system, as seen in the generation of isobenzofurans and the exploration of photochemical reactivities, underline the compound's significance in advanced organic synthesis and potential material science applications. This is evident in the work exploring modulated photochemical reactivities and the generation of substituted naphthalenes, demonstrating innovative methods for integrating the benzofuran system into complex molecules (Keay, Lee, & Rodrigo, 1980).

properties

IUPAC Name |

3-[2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14I2O6/c1-24-13-4-3-9-14(26-18(23)15(9)17(13)25-2)7-12(21)8-5-10(19)16(22)11(20)6-8/h3-6,14,22H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXKGYQEEPAHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=C(C(=C3)I)O)I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14I2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)